(3-Mercaptopropyl)trimethoxysilane

概述

描述

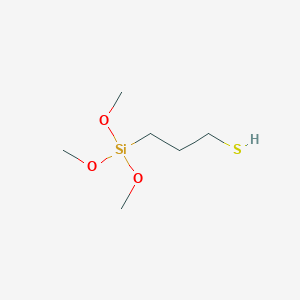

(3-Mercaptopropyl)trimethoxysilane (MPTMS, C₆H₁₆O₃SSi) is a multifunctional organosilane with a terminal thiol (-SH) group and three hydrolyzable methoxy (-OCH₃) groups . Its molecular structure enables covalent bonding with inorganic substrates (e.g., metals, silica, ceramics) via silanol formation, while the thiol moiety facilitates interactions with metals, biomolecules, and polymers. MPTMS is soluble in organic solvents like ethanol and acetone and is widely used in:

- Surface modification: Enhancing adhesion, wettability, and corrosion resistance .

- Nanoparticle synthesis: Acting as a capping agent for Au, Ag, and Gd₂O₃ nanoparticles to control size (e.g., 7±1 nm for Gd₂O₃ ) and stability.

- Biosensors: Functionalizing electrodes via Au-S bonds for improved sensitivity .

- Polymer composites: Improving dispersion and mechanical properties in rubber matrices .

准备方法

Silicon Tetrachloride-Mediated Synthesis

The most widely documented industrial method for MPTMS production involves a multi-step reaction sequence utilizing silicon tetrachloride (SiCl₄) and sodium sulfide (Na₂S). This approach, detailed in Chinese Patent CN105153216A , emphasizes scalability and mild reaction conditions.

Reaction Mechanism and Stoichiometry

The synthesis begins with the dissolution of sodium sulfide (60% purity) in methanol, followed by the controlled addition of silicon tetrachloride. This step generates intermediate chlorosilane species, which subsequently react with tetramethoxysilane to eliminate excess water. The final step involves the nucleophilic substitution of chloropropyltrimethoxysilane with sodium sulfide, facilitated by tri-n-butylamine as a phase-transfer catalyst (PTC). The overall reaction proceeds as follows:

2\text{S} + \text{SiCl}4 + \text{CH}3\text{OH} \rightarrow \text{Intermediate chlorosilanes} \quad \text{(Step 1-2)}

4\text{Si} \rightarrow \text{Hydrolytically stable precursors} \quad \text{(Step 3)}

3\text{Si}(\text{OCH}3)_3 \xrightarrow{\text{PTC}} \text{MPTMS} \quad \text{(Step 4)}

Process Optimization

Key parameters influencing yield and purity include:

-

Temperature control : Reactions are maintained at 20–25°C during silicon tetrachloride and tetramethoxysilane additions to prevent side reactions .

-

Catalyst loading : Tri-n-butylamine (0.1–0.3 wt% relative to sodium sulfide) enhances reaction kinetics by stabilizing thiolate intermediates .

-

Aging time : Post-addition aging periods (1–3 hours) ensure complete consumption of reactants, as monitored by gas chromatography (GC).

Table 1: Process Conditions for Silicon Tetrachloride Method

| Step | Reagents | Temperature (°C) | Time (h) | Catalyst | Outcome |

|---|---|---|---|---|---|

| 1 | Na₂S, MeOH | 25 | 1 | None | Complete dissolution |

| 2 | SiCl₄ | 20–25 | 2–5 | None | Intermediate formation |

| 3 | (CH₃O)₄Si | 20–25 | 0.5–5 | None | Water removal |

| 4 | Cl(CH₂)₃Si(OCH₃)₃ | 15–50 | 2–5 | Tri-n-butylamine | Crude MPTMS |

| 5 | Distillation | 80–100 (under vacuum) | 2 | None | ≥98% purity |

This method achieves yields exceeding 85% with product purity ≥98% after reduced-pressure distillation .

Comparative Analysis of Methodologies

Industrial vs. Laboratory-Scale Synthesis

The silicon tetrachloride method dominates industrial production due to its cost-effectiveness and scalability. In contrast, academic research often employs alternative pathways, such as hydrosilylation of allyl mercaptan with trimethoxysilane, though these are less economically viable for mass production.

化学反应分析

Types of Reactions

(3-Mercaptopropyl)trimethoxysilane undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding silane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Silanes

Substitution: Functionalized silanes with various organic groups

科学研究应用

Surface Functionalization

MPTMS is commonly used for modifying surfaces to enhance adhesion and functional properties. For instance, a study demonstrated the formation of self-assembled monolayers (SAMs) on glass surfaces using MPTMS, which improved the adhesion of thiol-ene polymers in luminescent solar concentrators . The SAMs were characterized using techniques such as Atomic Force Microscopy (AFM) and Fourier Transform Infrared Spectroscopy (FTIR).

Sensor Technology

MPTMS has been employed in the development of biosensors. Research indicated that coating piezoelectric microcantilever sensors with MPTMS facilitated receptor immobilization, significantly enhancing their sensitivity for detecting biomolecules in liquid environments . The study reported mass detection sensitivities as low as gHz, demonstrating the effectiveness of MPTMS coatings in sensor applications.

Environmental Remediation

Functionalized diatomite using MPTMS has shown promise in environmental applications, particularly for heavy metal detection. A study reported that MPTMS-modified diatomite could effectively determine lead(II) and cadmium(II) concentrations through voltammetric methods . The modification process involved grafting MPTMS onto diatomite under varying humidity conditions, optimizing its performance for environmental monitoring.

Biomedical Applications

MPTMS is also utilized in biomedical fields, particularly for enzyme immobilization and drug delivery systems. Its thiol group allows for the covalent attachment of biomolecules, enhancing the stability and activity of enzymes in various applications . Additionally, research has explored the use of MPTMS-modified materials for drug delivery, leveraging its ability to form stable complexes with therapeutic agents.

Data Tables

Case Study 1: Sensor Development

A notable case involved the use of MPTMS in piezoelectric microcantilever sensors for detecting biomolecules in aqueous solutions. The study highlighted that a coating thickness of only 21 nm was sufficient to provide electrical insulation while allowing effective receptor immobilization through thiol chemistry. This innovation led to stable resonance spectra with Q values ranging from 41 to 55, showcasing the potential of MPTMS in sensor technology .

Case Study 2: Environmental Monitoring

In another study, researchers functionalized diatomite with MPTMS to create a novel material for detecting heavy metals in water samples. The modified diatomite exhibited superior adsorption capabilities due to the presence of thiol groups that interacted with metal ions, leading to significant improvements in detection limits compared to unmodified materials .

作用机制

The mechanism of action of (3-Mercaptopropyl)trimethoxysilane involves the formation of strong covalent bonds between the thiol group and various substrates. The methoxy groups undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, improving the interfacial properties and stability of composite materials.

相似化合物的比较

Comparison with Similar Organosilanes

Functional Group-Based Comparison

MPTMS is compared with silanes bearing different terminal groups:

Key Findings :

- Thiol (-SH) vs. Amino (-NH₂): MPTMS forms stronger covalent bonds with Au (e.g., self-assembled monolayers for PDMS-CNT/Au electrodes ), whereas APTES is preferred for covalent conjugation with biomolecules (e.g., antibodies ).

- Epoxy (3-GPS) : Provides reactive epoxy groups for crosslinking polymers but requires alkaline conditions for activation .

- Carboxyl (-COOH) : CEST enables pH-dependent interactions but lacks strong metal-binding capability .

Application-Specific Performance

Adsorption and Environmental Remediation

- MPTMS-functionalized MASEP achieves a Cr(VI) adsorption capacity of 7.73 mg/g at pH 4.7, outperforming unmodified sepiolite but less efficient than cetyltrimethylammonium bromide-modified stevensite (10.27 mg/g) .

- APTES-functionalized MCM-41 : Used for heavy metal ion removal but requires higher pH for -NH₂ protonation .

Polymer Composites

- Rubber composites : MPTMS (15% w/w) enhances tensile strength by 40% and tearing strength by 35% in palygorskite-reinforced rubber, outperforming ureido-propyltrimethoxysilane (UPTS) .

- Carbon nanofiber (CNF)/NBR composites: MPTMS improves CNF dispersion and crosslink density, increasing modulus by 50% compared to in-situ silanization .

Hydrolysis and Condensation Kinetics

MPTMS exhibits moderate hydrolysis rates due to steric hindrance from the mercaptopropyl chain, enabling controlled film formation . In contrast:

生物活性

(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a silane compound with significant applications in various fields, including materials science and biology. Its unique structure, characterized by a thiol group, allows it to interact with biological systems in diverse ways. This article will explore the biological activity of MPTMS, focusing on its applications in biosensing, drug delivery, and nanotechnology.

Chemical Identification

| Property | Value |

|---|---|

| CAS Number | 4420-74-0 |

| Molecular Formula | C₆H₁₆O₃SSi |

| Molecular Weight | 196.34 g/mol |

| IUPAC Name | 3-trimethoxysilylpropane-1-thiol |

| SMILES | COSi(OC)OC |

MPTMS acts primarily through its thiol (-SH) group, which can form covalent bonds with various biomolecules, including proteins and nucleic acids. This property has made it valuable in creating functionalized surfaces for biosensors and drug delivery systems.

Applications in Biological Systems

-

Biosensing

- MPTMS is utilized to create biosensors by forming self-assembled monolayers (SAMs) on gold substrates. These sensors can detect various analytes, including heavy metals like mercury. The thiol groups provide a stable attachment point for biomolecules, enhancing the sensor's sensitivity and specificity .

-

Drug Delivery

- The compound has been explored as a linker molecule in drug delivery systems. For instance, MPTMS-modified nanoparticles have shown promise in delivering therapeutic agents to targeted sites within the body. The thiol groups facilitate the attachment of drugs or targeting ligands, improving the efficacy of treatment .

- Nanotechnology

Case Study 1: Biosensor Development

A study compared two types of MPTMS-based networks on gold substrates for biosensor applications. The layer-by-layer assembly method resulted in thinner films with specific surface properties, while the sol-gel method produced thicker films with enhanced stability due to a more robust network structure. The latter demonstrated superior performance in electrochemical sensing applications .

Case Study 2: Drug Delivery Systems

Research involving MPTMS-modified nanoparticles demonstrated their effectiveness as drug carriers for anticancer agents. These nanoparticles showed increased cellular uptake and sustained release of the drug, leading to enhanced therapeutic effects in vitro and in vivo models .

Safety and Toxicity

While MPTMS has beneficial applications, it is crucial to consider its safety profile. It is categorized as an acute toxicity hazard (Category 4) and a chronic aquatic hazard (Category 2). Skin sensitization is also a concern, necessitating precautions during handling .

常见问题

Basic Research Questions

Q. How can researchers determine the purity of MPTMS and assess batch-to-batch variability in experimental settings?

- Methodology : Use a combination of Certificate of Analysis (COA) data (minimum 94% purity per lot ), nuclear magnetic resonance (NMR) for structural validation, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of thiol (-SH) and methoxy (-OCH₃) groups . Titrimetric methods (e.g., iodometric titration) can quantify thiol content, while gas chromatography (GC) detects volatile impurities .

Q. What are the best practices for handling and storing MPTMS to prevent hydrolysis and oxidation?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers to avoid moisture ingress . Pre-dry solvents (e.g., toluene, ethanol) used in reactions. For handling, work in a glovebox or under nitrogen flow, and use PPE (nitrile gloves, lab coat) to minimize skin contact . Monitor thiol oxidation via UV-Vis spectroscopy (disulfide formation at ~260 nm) .

Q. How can researchers optimize self-assembled monolayer (SAM) formation using MPTMS on silica or glass substrates?

- Methodology : Use anhydrous toluene or ethanol as solvents (1–5% v/v MPTMS) . Clean substrates with piranha solution (H₂SO₄:H₂O₂ 3:1) to activate hydroxyl groups. Incubate at 60–80°C for 2–4 hours, followed by rinsing with ethanol to remove physisorbed silane . Characterize SAM quality via water contact angle (hydrophobicity ~90–100°) and X-ray photoelectron spectroscopy (XPS) for sulfur and silicon signatures .

Advanced Research Questions

Q. What role does MPTMS play in stabilizing metallic nanoparticles, and how does its concentration affect nanoparticle morphology?

- Methodology : MPTMS acts as a capping agent via thiol-gold interactions. For hexagonal gold nanoparticles, use a molar ratio of 1:2 (HAuCl₄:MPTMS) in microwave-assisted synthesis . Adjust pH to 9–11 (NH₄OH) to control hydrolysis and ligand density. Transmission electron microscopy (TEM) and dynamic light scattering (DLS) can correlate concentration with size distribution (typical range: 10–50 nm) .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling point, density) of MPTMS across literature sources?

- Methodology : Boiling point variations (213–215°C vs. 96°C closed-cup flashpoint ) arise from measurement conditions (ambient vs. reduced pressure). Use differential scanning calorimetry (DSC) for precise thermal analysis. Density discrepancies (1.057 g/mL vs. 1.05 g/mL ) may reflect temperature differences; standardize measurements at 25°C .

Q. What environmental hazards are associated with MPTMS, and how should waste be managed in laboratory settings?

- Methodology : MPTMS is toxic to aquatic life (H411 hazard ). Collect waste in sealed containers labeled for halogenated organosilanes. Neutralize residues with 10% NaOH (hydrolyzes silane to silica and mercaptopropanol) before disposal via licensed facilities . Monitor effluent for total organic sulfur (TOS) using ICP-MS .

Q. How does MPTMS enhance biocompatibility in neural interface devices when used as a molecular adhesive?

- Methodology : MPTMS forms thiol-mediated bonds with gold electrodes, enabling covalent attachment of biomolecules (e.g., peptides). For neural MEAs, incubate gold substrates in 2 mM MPTMS/ethanol for 12 hours, then functionalize with cysteinated laminin. Electrochemical impedance spectroscopy (EIS) confirms reduced interfacial resistance (<1 kΩ) .

Q. What strategies improve crosslinking efficiency of MPTMS in polymer-silica composites?

- Methodology : Pre-hydrolyze MPTMS in acidic ethanol (pH 4, 1 hour) to generate silanol groups. Blend with polymers (e.g., polyvinyl alcohol) at 1–5 wt%, and cure at 120°C for 2 hours. Use FTIR to track Si-O-Si crosslinks (1,080 cm⁻¹) and tensile testing to optimize mechanical strength .

Q. Which analytical techniques are most effective for characterizing MPTMS functionalization on porous materials like carbon nanotubes?

- Methodology : Thermogravimetric analysis (TGA) quantifies grafted silane (weight loss at 200–400°C). Raman spectroscopy detects D/G band shifts (carbon-silicon interactions), while energy-dispersive X-ray spectroscopy (EDS) maps sulfur distribution .

Q. What mechanisms explain MPTMS’s efficacy in heavy metal removal (e.g., Cr(VI)) from aqueous systems?

- Methodology : Thiol groups reduce Cr(VI) to Cr(III) under acidic conditions (pH 2–3). Immobilize MPTMS on mesoporous silica (e.g., SBA-15) and analyze uptake via ICP-OES. Langmuir isotherm models show maximum capacities of ~120 mg/g .

Q. Data Contradiction Analysis

- Boiling Point Variability : Differences arise from measurement techniques (open vs. closed systems) and purity levels. Validate via GC-MS under standardized pressure .

- Toxicity Classification : Conflicting NFPA ratings (Health Hazard 2 vs. Aquatic Toxicity ) reflect exposure contexts. Prioritize GHS classifications (H302, H411) for lab safety protocols .

属性

IUPAC Name |

3-trimethoxysilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWCQRISZBELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCS)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29295-80-5 | |

| Record name | Mercaptopropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29295-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044428 | |

| Record name | 3-Mercaptopropyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4420-74-0 | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4420-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-trimethoxysilylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-MERCAPTOPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CB1M08OIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。